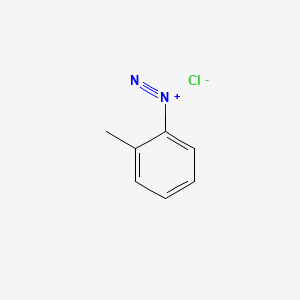

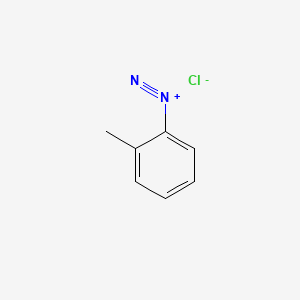

Methylbenzenediazonium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methylbenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is particularly notable for its reactivity and its role as an intermediate in various organic synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methylbenzenediazonium chloride is typically synthesized through the diazotization of methylbenzenamine (also known as toluidine). The process involves the reaction of methylbenzenamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction is carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Análisis De Reacciones Químicas

Types of Reactions: Methylbenzenediazonium chloride undergoes a variety of reactions, including:

Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanide (-CN) through reactions like the Sandmeyer reaction.

Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.

Common Reagents and Conditions:

Substitution by Hydroxyl Group: This reaction is typically carried out by warming the diazonium salt solution, leading to the formation of phenol and the release of nitrogen gas.

Substitution by Halides: The reaction with potassium iodide or copper(I) chloride/bromide is carried out in the cold, resulting in the formation of iodobenzene or chlorobenzene/bromobenzene.

Coupling Reactions: These reactions are usually performed in alkaline conditions with the diazonium salt and the coupling component (phenol or aromatic amine) in an ice-cold solution.

Major Products:

- Phenol

- Iodobenzene

- Chlorobenzene

- Bromobenzene

- Azo Compounds

Aplicaciones Científicas De Investigación

Methylbenzenediazonium chloride has a wide range of applications in scientific research:

- Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.

- Biology: It serves as a reagent in the modification of biomolecules, such as the labeling of proteins and nucleic acids.

- Medicine: The compound is utilized in the synthesis of pharmaceuticals, particularly in the development of drugs that require aromatic substitution reactions.

- Industry: this compound is employed in the production of pigments, dyes, and other colorants used in textiles, printing, and plastics.

Mecanismo De Acción

The reactivity of methylbenzenediazonium chloride is primarily due to the presence of the diazonium group, which is a good leaving group. In substitution reactions, the diazonium group is replaced by a nucleophile, resulting in the formation of a new aromatic compound and the release of nitrogen gas. In coupling reactions, the diazonium group forms a bond with an electron-rich aromatic ring, leading to the formation of azo compounds.

Comparación Con Compuestos Similares

Methylbenzenediazonium chloride can be compared with other diazonium salts such as:

- Benzenediazonium chloride

- Chlorobenzenediazonium chloride

- Nitrobenzenediazonium chloride

Uniqueness: this compound is unique due to the presence of the methyl group on the benzene ring, which can influence the reactivity and selectivity of the compound in various reactions. The methyl group can also affect the physical properties, such as solubility and stability, compared to other diazonium salts.

By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various fields of science and industry.

Propiedades

Número CAS |

107547-77-3 |

|---|---|

Fórmula molecular |

C7H7ClN2 |

Peso molecular |

154.60 g/mol |

Nombre IUPAC |

2-methylbenzenediazonium;chloride |

InChI |

InChI=1S/C7H7N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,1H3;1H/q+1;/p-1 |

Clave InChI |

DYZUKPGAHDACCP-UHFFFAOYSA-M |

SMILES canónico |

CC1=CC=CC=C1[N+]#N.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)